molecular formula C17H20N6O4 B2960409 (E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-52-9

(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2960409
CAS RN: 682776-52-9
M. Wt: 372.385
InChI Key: YXQXYJOVYWARRL-CNHKJKLMSA-N
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Description

(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O4 and its molecular weight is 372.385. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were designed as tricyclic xanthine derivatives to improve water solubility. A library of derivatives was evaluated for their potential as multitarget drugs for neurodegenerative diseases, showing potent dual-target-directed A1/A2A adenosine receptor antagonists and inhibitory activity against monoamine oxidases (MAO). This research suggests their utility in symptomatic and disease-modifying treatment of neurodegenerative diseases, offering advantages over single-target therapeutics (Brunschweiger et al., 2014).

Bromophenols and Nucleoside Base Derivatives

Bromophenols C-N coupled with nucleoside base derivatives were isolated from the red alga Rhodomela confervoides. These compounds, alongside brominated 1,2,3,4-tetrahydroisoquinolines, exhibit structural innovation, potentially contributing to the exploration of novel therapeutic agents with unique mechanisms of action (Ma et al., 2007).

DPP-IV Inhibitors for Diabetes Treatment

Dipeptidyl peptidase IV (DPP-IV) inhibitors, synthesized as 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, showed moderate to good inhibitory activities, indicating their potential in diabetes treatment. Compound 13 exhibited comparable activity to Sitagliptin, a positive control, suggesting these derivatives as promising candidates for further investigation in diabetes management (Mo et al., 2015).

Digital Colorimetric Assay for Fluoride Detection

A novel hydrazone Schiff's base based on 1,8-naphthalimide was designed for dual-mode chromofluorogenic sensing of fluoride ions, highlighting its application in environmental monitoring. This receptor facilitated simple, rapid, and cost-effective detection of fluoride ions in water, demonstrating potential for on-site testing without sophisticated instruments, using smartphone digital imaging for quantification (Yadav et al., 2020).

Antimicrobial and Anticancer Agents

Several synthesized compounds based on the purine scaffold demonstrated promising anticancer, anti-HIV-1, and antimicrobial activities. For instance, specific derivatives showed significant activity against leukemia and colon cancer cell lines, as well as HIV-1, presenting a new avenue for the development of multifunctional therapeutic agents (Rida et al., 2007).

properties

IUPAC Name

8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c1-9(2)8-23-13-14(22(3)17(27)20-15(13)26)19-16(23)21-18-7-10-4-5-11(24)6-12(10)25/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXYJOVYWARRL-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(N=C1N/N=C/C3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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